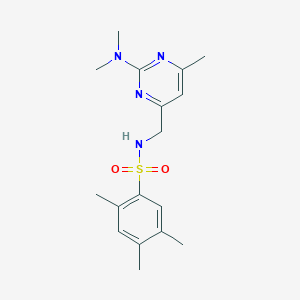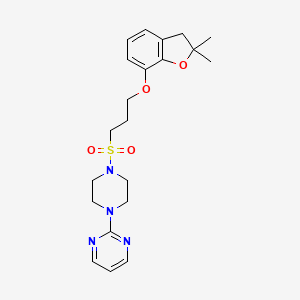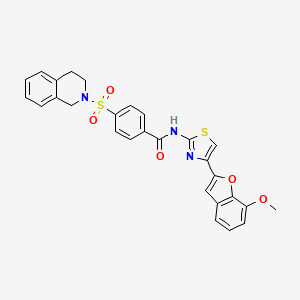
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C28H23N3O5S2 and its molecular weight is 545.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反应分析
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, nucleophilic substitution, and electrophilic substitution, owing to the functional groups present within its structure.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize specific sites within the compound.
Reduction: Reducing agents like sodium borohydride can reduce certain functionalities.
Substitution: Nucleophiles or electrophiles can participate in substitution reactions with the compound.
Major Products: Depending on the reaction conditions and reagents used, the compound may form various oxidized, reduced, or substituted derivatives that could exhibit different chemical and biological properties.
4. Scientific Research Applications: This compound finds applications in several areas of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules or as a reference compound in analytical studies.
Biology: Its interactions with biomolecules, such as proteins and nucleic acids, are studied to understand its biochemical and physiological effects.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
5. Mechanism of Action: The mechanism by which 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide exerts its effects is based on its interaction with specific molecular targets:
Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and thus influencing various biological pathways. For instance, it may inhibit certain kinases or bind to specific receptor sites, altering signal transduction processes within cells.
6. Comparison with Similar Compounds: This compound stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.
相似化合物的比较
4-((2,3-Dihydro-1H-isoquinolin-2-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(2-benzofuranyl)thiazol-2-yl)benzamide
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide: Each of these compounds may have slight variations in their chemical structure, leading to differences in their reactivity, potency, and spectrum of activity.
Hope this is what you were looking for!
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O5S2/c1-35-24-8-4-7-20-15-25(36-26(20)24)23-17-37-28(29-23)30-27(32)19-9-11-22(12-10-19)38(33,34)31-14-13-18-5-2-3-6-21(18)16-31/h2-12,15,17H,13-14,16H2,1H3,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIOYBPJAINXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2469380.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2469383.png)
![5-METHYL-2-{[3-(2-METHYLPHENOXY)PROPYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B2469384.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2469385.png)
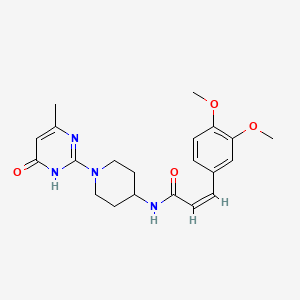
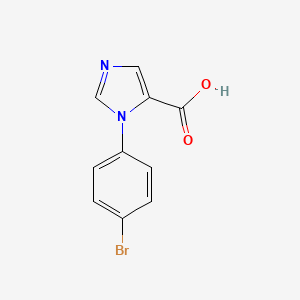
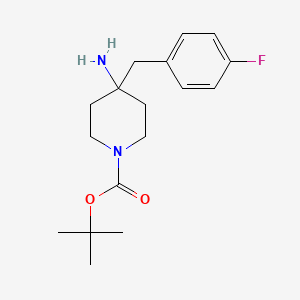
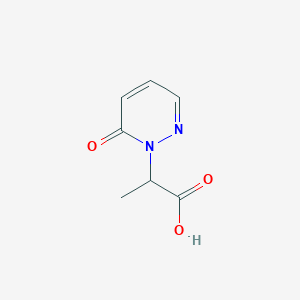
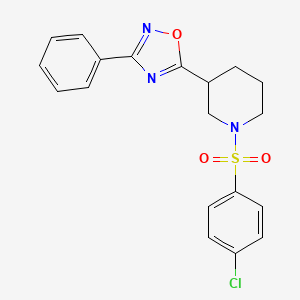
![2-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2469396.png)
![N-(2-methoxyethyl)-N'-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2469397.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide](/img/structure/B2469399.png)
